4-(Piperazin-1-yl)isoquinoline dihydrochloride synthesis protocol
4-(Piperazin-1-yl)isoquinoline dihydrochloride synthesis protocol
An In-depth Technical Guide to the Synthesis of 4-(Piperazin-1-yl)isoquinoline Dihydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, scientifically-grounded protocol for the synthesis of 4-(Piperazin-1-yl)isoquinoline dihydrochloride, a key heterocyclic scaffold in medicinal chemistry. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and offer practical insights for successful execution in a research and development setting.
Strategic Overview: The Chemistry of C4-Functionalization
The synthesis of 4-(piperazin-1-yl)isoquinoline hinges on the formation of a carbon-nitrogen bond at the C4 position of the isoquinoline core. The isoquinoline ring system, while aromatic, is inherently electron-deficient, particularly at the C1 and C4 positions, due to the electron-withdrawing effect of the ring nitrogen. This electronic characteristic makes the C4 position susceptible to attack by nucleophiles, especially when a suitable leaving group is present.
Two primary strategies are viable for this transformation:
-
Nucleophilic Aromatic Substitution (SNAr): This is the most direct and classical approach. It involves the reaction of a 4-haloisoquinoline, such as 4-chloroisoquinoline, with piperazine.[1][2] The reaction proceeds via an addition-elimination mechanism, where the piperazine nitrogen attacks the electron-deficient C4 carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before expelling the halide ion to restore aromaticity.[1][3] This method is often favored for its simplicity and cost-effectiveness.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction offers a more modern and often more versatile alternative for forming C-N bonds.[4][5] The reaction couples an aryl halide (4-haloisoquinoline) with an amine (piperazine) in the presence of a palladium catalyst, a phosphine ligand, and a base.[4][5] While it can be more tolerant of other functional groups and sometimes provides higher yields, it requires careful optimization of the catalyst, ligand, and base, and introduces the cost and complexity of palladium catalysis.[5][6]
For this guide, we will focus on the Nucleophilic Aromatic Substitution (SNAr) pathway due to its robust and well-established nature for this class of compounds.[7][8][9]
The SNAr Pathway: Mechanism and Rationale
The SNAr reaction is a two-step process. The first, rate-determining step is the nucleophilic attack of piperazine on the C4 carbon of 4-chloroisoquinoline. This step temporarily disrupts the aromaticity of the pyridine ring, forming a high-energy Meisenheimer complex. The negative charge in this intermediate is delocalized and stabilized by the electron-withdrawing nitrogen atom of the isoquinoline ring. In the second, faster step, the chloride leaving group is eliminated, and aromaticity is restored.
Caption: Figure 1: SNAr Mechanism for 4-(Piperazin-1-yl)isoquinoline Synthesis
Detailed Synthesis Protocol
This protocol details the synthesis of the free base, 4-(piperazin-1-yl)isoquinoline, followed by its conversion to the stable dihydrochloride salt.
Materials and Reagents
| Reagent | CAS No. | Formula | MW ( g/mol ) | Key Properties |
| 4-Chloroisoquinoline | 1532-91-8 | C₉H₆ClN | 163.60 | Pale yellow solid.[10][11] |
| Anhydrous Piperazine | 110-85-0 | C₄H₁₀N₂ | 86.14 | Corrosive, hygroscopic solid.[12][13] |
| Isopropanol (IPA) | 67-63-0 | C₃H₈O | 60.10 | Solvent. |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction solvent. |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | Used as a solution (e.g., 2M in Ether or 1.25M in IPA) for salt formation. |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Anhydrous, for drying. |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | For work-up. |
Equipment
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Round-bottom flasks (appropriate sizes)
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bars
-
Rotary evaporator
-
Separatory funnel
-
Büchner funnel and filtration flask
-
Standard laboratory glassware
-
pH paper or meter
Step-by-Step Procedure
Part A: Synthesis of 4-(Piperazin-1-yl)isoquinoline (Free Base)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloroisoquinoline (1.0 eq). Add anhydrous piperazine (5.0 eq) followed by isopropanol (or ethanol) to create a stirrable slurry (approx. 5-10 mL per gram of 4-chloroisoquinoline).
-
Reaction Execution: Heat the mixture to reflux (approx. 82°C for isopropanol) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-chloroisoquinoline) is consumed (typically 12-24 hours).
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel.
-
Wash the organic layer extensively with deionized water (at least 3-5 times) to remove excess piperazine and piperazine hydrochloride salts.
-
Trustworthiness Check: Confirm the aqueous layer is near neutral pH after the final wash to ensure complete removal of piperazine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 4-(piperazin-1-yl)isoquinoline free base, typically as a yellow to brown oil or semi-solid.[9]
-
Part B: Formation of Dihydrochloride Salt
-
Salt Precipitation: Dissolve the crude free base from Part A in a minimal amount of a suitable solvent like isopropanol or ethanol.
-
While stirring, add a solution of hydrochloric acid (e.g., 1.25 M HCl in isopropanol or 2 M HCl in diethyl ether) dropwise (approx. 2.2 eq). A precipitate should form immediately.
-
Causality Note: Two equivalents of HCl are required to protonate both the piperazine nitrogen (pKa ~9.8) and the more weakly basic isoquinoline nitrogen (pKa ~5.4), forming the stable dihydrochloride salt.
-
-
Continue stirring the suspension at room temperature for 1-2 hours to ensure complete precipitation.
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold isopropanol or diethyl ether to remove any soluble impurities.
-
Dry the product under vacuum at 40-50°C to a constant weight. The final product, 4-(piperazin-1-yl)isoquinoline dihydrochloride, should be an off-white to pale yellow solid.[14]
-
Caption: Figure 2: Experimental Synthesis Workflow
Product Characterization and Validation
Confirming the structure and purity of the final product is essential. The following data are typical for 4-(piperazin-1-yl)isoquinoline dihydrochloride.
| Analysis Technique | Expected Results |
| ¹H NMR (DMSO-d₆) | Peaks corresponding to isoquinoline aromatic protons (δ 7.5-9.0 ppm), piperazine protons (δ 3.0-4.0 ppm), and a broad signal for the N-H protons. |
| ¹³C NMR (DMSO-d₆) | Resonances for the nine distinct isoquinoline carbons and the two distinct piperazine carbons. |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to the free base (C₁₃H₁₅N₃), calculated m/z = 214.13. |
| Melting Point | A sharp melting point is indicative of high purity. |
| Purity (HPLC) | >95% is typically acceptable for research purposes.[14] |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[15]
-
Engineering Controls: Conduct all operations within a certified chemical fume hood to avoid inhalation of vapors and dust.[12]
-
Reagent Hazards:
-
Piperazine: Corrosive and can cause severe skin burns and eye damage. It is also a respiratory sensitizer. Handle with extreme care.[12][13]
-
4-Chloroisoquinoline: May be harmful if inhaled or ingested. Avoid contact with skin and eyes.[10]
-
Hydrochloric Acid: Corrosive. Handle concentrated solutions with care.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Neutralize acidic and basic aqueous waste before disposal.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature. Inactive piperazine (hydrated). | Extend reflux time and re-monitor by TLC. Ensure anhydrous piperazine is used. |
| Low Yield | Incomplete extraction of the product. Product loss during aqueous washes. | Perform additional extractions of the aqueous layer with ethyl acetate. Minimize the volume of water used for washing. |
| Purification Difficulty | Residual piperazine in the free base. | Ensure thorough washing during the work-up. The crude free base can be purified by column chromatography (silica gel, eluting with a gradient of DCM/Methanol with 1% NH₄OH) before salt formation. |
| Oily/Gummy Salt | Residual solvent or impurities. | Triturate the product with a non-polar solvent like diethyl ether or hexane to induce crystallization. Re-precipitate from a different solvent system. |
References
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Gensler, W. J., Lawless, S. F., Bluhm, A. L., & Dertouzos, H. (1975). Syntheses of 4-Substituted Isoquinolines. The Journal of Organic Chemistry, 40(6), 733–739. [Link]
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ResearchGate. (n.d.). Syntheses of 4-Substituted Isoquinolines. Retrieved August 6, 2025, from [Link]
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RSC Publishing. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. [Link]
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European Directorate for the Quality of Medicines & HealthCare. (n.d.). Piperazine Safety Data Sheet. Retrieved from EDQM. [Link]
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Minter, D. E., & Re, M. A. (n.d.). A new synthesis of 4-substituted isoquinolines. The Journal of Organic Chemistry. [Link]
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National Institutes of Health. (n.d.). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. PMC. [Link]
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New Jersey Department of Health. (n.d.). Hazard Summary: Piperazine. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Semantic Scholar. (2009). Rapid Synthesis of 3-Aminoisoquinoline-5-sulfonamides Using the Buchwald—Hartwig Reaction. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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ResearchGate. (2012). Novel fluorescent isoquinoline derivatives obtained via Buchwald-Hartwig coupling of isoquinolin-3-amines. [Link]
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Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. [Link]
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Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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MDPI. (n.d.). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. [Link]
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